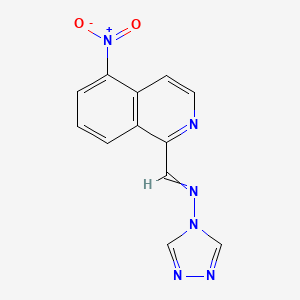

1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine

Description

1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a Schiff base derivative featuring a nitro-substituted isoquinoline moiety linked via a methanimine (-CH=N-) bridge to a 1,2,4-triazole ring.

- Core Structure: The methanimine (-CH=N-) group is a hallmark of Schiff bases, enabling conjugation between aromatic systems (e.g., nitroisoquinoline and triazole) .

- Functionality: The nitro group (-NO₂) on the isoquinoline ring likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

- Applications: Similar triazole-containing Schiff bases exhibit antimicrobial, antitumor, and coordination chemistry applications .

Properties

IUPAC Name |

1-(5-nitroisoquinolin-1-yl)-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2/c19-18(20)12-3-1-2-9-10(12)4-5-13-11(9)6-16-17-7-14-15-8-17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXKJSGCSOCBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=NN3C=NN=C3)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50778363 | |

| Record name | 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50778363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169261-18-1 | |

| Record name | 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50778363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the following steps:

Nitration of Isoquinoline: Isoquinoline is nitrated to produce 5-nitroisoquinoline.

Formation of Methanimine Derivative: The nitro group on the isoquinoline ring is then reacted with a suitable amine, such as 4H-1,2,4-triazole, to form the methanimine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions and the use of specialized reactors to ensure precise control over reaction conditions. The process may also include purification steps to obtain the final product with high purity.

Types of Reactions:

Oxidation: The nitro group on the isoquinoline ring can undergo oxidation reactions to form nitroso derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents on the isoquinoline ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as iron and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Nitroso Derivatives: Resulting from oxidation reactions.

Amino Derivatives: Resulting from reduction reactions.

Substituted Isoquinolines: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the triazole ring play crucial roles in these interactions, leading to biological or chemical activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position: The position of the nitro group (e.g., isoquinoline vs. phenyl) affects electronic conjugation. Nitroisoquinoline derivatives may exhibit stronger π-π stacking due to extended aromaticity compared to nitrophenyl analogs .

- Triazole Orientation : The triazole ring’s substitution position (3-yl vs. 4-yl) influences hydrogen bonding and coordination chemistry. For example, triazol-4-yl derivatives show stronger intermolecular C–H⋯N interactions .

- Crystallinity : Triclinic systems (P-1 or P1') dominate among analogs, driven by weak interactions like C–H⋯N and π-π stacking .

Spectroscopic and Crystallographic Analysis

Spectroscopic Features

- IR Spectroscopy : The C=N stretch in methanimine derivatives typically appears near 1620–1640 cm⁻¹, as seen in compounds 5b (1623 cm⁻¹) and 11 (1638 cm⁻¹) .

- NMR Spectroscopy : In (Z)-1-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine, the azomethine proton resonates at δ 6.23 ppm, while aromatic protons range from δ 8.32–8.91 ppm .

Crystallographic Trends

- Unit Cell Parameters : Compounds with nitro groups (e.g., ’s compound 5) exhibit larger unit cell volumes (V = 735.1 ų) compared to halophenyl derivatives (V ≈ 700 ų) .

- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds and π-π interactions stabilize crystal packing, as observed in isomorphic halophenyl derivatives (dihedral angles ~56° between aromatic planes) .

Biological Activity

The compound 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine (CAS No. 169261-18-1) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 268.23 g/mol. The structure features a nitroisoquinoline moiety and a triazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, triazole compounds have been reported to exhibit significant antibacterial and antifungal activities. The biological activity spectrum of this compound was evaluated against several bacterial strains.

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound | Gram-negative Bacteria | Gram-positive Bacteria | Fungi | Inhibition Zone (mm) |

|---|---|---|---|---|

| Compound A | E. coli: 22 | S. aureus: 19 | C. albicans: 20 | |

| Compound B | P. aeruginosa: 21 | B. subtilis: 23 | - | |

| Test Compound | TBD | TBD | TBD | TBD |

Note: Specific data for the test compound is currently under investigation.

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Triazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. Preliminary studies suggest that the presence of the isoquinoline moiety enhances its efficacy against certain cancer types.

Case Study: In Vitro Anticancer Activity

A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The test compound's activity is currently being evaluated in comparison to these established derivatives.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar triazoles have been noted for their ability to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Interference with DNA Synthesis : The incorporation of nitro groups in heterocycles often leads to DNA damage in target cells.

- Modulation of Cell Signaling : Triazoles may affect signaling pathways that regulate cell cycle progression and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.